Acetate refers to the acetate ion, which is the conjugate base of acetic acid. The chemical formula for the acetate ion is or . Acetate is commonly encountered in various salts formed from the reaction of acetic acid with bases, and it plays a significant role in both chemistry and biology. The acetate ion consists of a methyl group attached to a carbonyl group, with one of the oxygens carrying a negative charge. This structure allows for resonance stabilization, making acetate a versatile participant in numerous
These reactions illustrate the versatility of acetate in both organic and inorganic chemistry .
In biological systems, acetate is crucial for various metabolic pathways. It serves as a building block for synthesizing fatty acids and cholesterol. Acetate is converted into acetyl coenzyme A, a key metabolite in energy production and biosynthesis. It is also produced by gut microbiota during fermentation processes, contributing to energy metabolism in humans .
Acetate can be synthesized through several methods:
For example, the reaction of calcium carbonate with vinegar yields calcium acetate:
This method illustrates the accessibility of acetate synthesis from common materials .
Acetate has diverse applications across various fields:
Acetate shares similarities with several related compounds. Here are some notable examples:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Acetic Acid | Neutral compound; weak acid; precursor to acetate | |
Sodium Acetate | Salt form; used as a buffer; soluble in water | |
Calcium Acetate | Used in food industry; binds phosphate in kidneys | |
Ammonium Acetate | Soluble salt; used as a buffer; biodegradable | |
Ethyl Acetate | Common solvent; used in paints and coatings |
Acetate's uniqueness lies in its dual role as both an anion involved in numerous biochemical pathways and as a precursor for various chemical syntheses. Its ability to participate in both organic reactions and biological processes underscores its importance across multiple disciplines .
The story of acetate begins with acetic acid, its parent compound. In 1845, German chemist Hermann Kolbe achieved the first synthesis of acetic acid from inorganic precursors, marking a pivotal moment in organic chemistry. By reacting carbon disulfide with chlorine, he produced carbon tetrachloride, which was thermally decomposed to trichloroacetic acid and finally reduced electrolytically to acetic acid. This breakthrough challenged the prevailing notion that organic compounds could only derive from living organisms.
The development of cellulose acetate, a derivative, emerged in the late 19th and early 20th centuries. French chemist Paul Schützenberger first synthesized cellulose acetate in 1865 by reacting cellulose with acetic anhydride. However, practical applications awaited the work of Arthur Eichengrün and Theodore Becker, who in 1903 developed soluble forms of cellulose acetate, enabling its use in films and textiles. By World War I, cellulose acetate became critical for waterproofing aircraft fabrics, catalyzing advancements in polymer science.
Acetate is a monocarboxylic acid anion that results from the removal of a proton from the carboxy group of acetic acid [1]. The molecular formula of acetate is C₂H₃O₂⁻, which can also be written as CH₃COO⁻ [2]. This negatively charged ion consists of a methyl group (CH₃) attached to a carboxylate group (COO⁻) [3]. The acetate ion is the conjugate base of acetic acid, formed when acetic acid dissociates in water to release a proton [4].
The structural representation of acetate shows a methyl carbon bonded to a carbonyl carbon, which is further connected to two oxygen atoms [5]. One oxygen forms a double bond with the carbonyl carbon, while the other oxygen carries the negative charge [3]. This arrangement creates a planar carboxylate group with the methyl group positioned at approximately 120° from the two oxygen atoms [6].
The acetate ion exhibits resonance stabilization, which is a key feature of its electronic structure [6]. In resonance structures, the electrons are delocalized across multiple atoms, providing enhanced stability to the molecule [2]. For acetate, there are two primary resonance forms that contribute to its overall electronic structure [6].
In these resonance structures, the negative charge and double bond are distributed between the two oxygen atoms [3]. Although line-bond structures typically show a double bond to one oxygen and a single bond with a negative charge to the other oxygen, experiments reveal that both carbon-oxygen bonds are equivalent, with a bond length of approximately 127 pm [6]. This measurement falls between the typical lengths of carbon-oxygen single bonds (135 pm) and double bonds (120 pm), confirming the resonance nature of these bonds [6].
The resonance hybrid of acetate shows that both oxygen atoms share the negative charge equally, resulting in equivalent electron densities [6]. This resonance stabilization contributes significantly to the chemical behavior of acetate, making it more stable than what would be predicted from a single structural representation [2].
The acetate ion contains carbon atoms with different hybridization states, which influence its geometry and reactivity [3]. The methyl carbon in acetate exhibits sp³ hybridization, while the carbonyl carbon displays sp² hybridization [7].
For the methyl carbon, one s-orbital and three p-orbitals combine to form four sp³ hybridized orbitals [3]. Three of these hybrid orbitals form sigma bonds with the three hydrogen atoms, while the remaining orbital forms a sigma bond with the carbonyl carbon [3]. This sp³ hybridization gives the methyl carbon a tetrahedral geometry [3].
The carbonyl carbon, on the other hand, utilizes sp² hybridization, where one s-orbital and two p-orbitals combine to create three sp² hybridized orbitals [3]. Two of these hybrid orbitals form sigma bonds with the two oxygen atoms, and the third forms a sigma bond with the methyl carbon [3]. This arrangement results in a trigonal planar geometry around the carbonyl carbon [3]. The remaining unhybridized p-orbital participates in the formation of a pi bond, contributing to the resonance structure of the acetate ion [7].
Acetate salts generally exhibit high solubility in water, a property that distinguishes them from many other organic salts [9]. According to solubility rules presented in many chemistry texts, all or most acetate salts are soluble in aqueous solutions [9]. This universal solubility is attributed to several thermodynamic factors, including the hydration enthalpy of the acetate ion [9].
The hydration enthalpy of acetate has been calculated using the Born-Haber approach, yielding a value of approximately -375 kJ/mol [9]. This value is comparable to those of chloride (-355 kJ/mol), nitrite (-383 kJ/mol), and nitrate (-370 kJ/mol) ions, which are all considerably less exothermic than fluoride (-497 kJ/mol) [9]. The electron-donating and hydrophobic nature of the methyl group in acetate influences its solubility characteristics [9].
Specific solubility data for common acetate salts in water at 20°C include:
Acetate Salt | Solubility in Water (g/100 ml) at 20°C |
---|---|
Ammonium acetate | 143.0 |
Sodium acetate | 46.4 |
Potassium acetate | 256.0 |
Calcium acetate | 37.4 |
The solubility of acetate salts generally increases with temperature, following the trend observed in most ionic compounds [28]. For instance, ammonium acetate's solubility increases from 102 g/100 ml at 0°C to 533 g/100 ml at 80°C [28].
The density of acetate compounds varies depending on the associated cation [27]. Potassium acetate, for example, has a density of 1.57 g/cm³, making it denser than water [31]. This relatively high density contributes to its physical properties and applications [31].
Sodium acetate typically has a density of approximately 1.45 g/cm³, while ammonium acetate exhibits a lower density of around 1.17 g/cm³ [27]. These density differences affect the physical behavior of these compounds in solution and in their solid states [27].
A comparison of maximum densities for various acetate salts reveals:
Acetate Salt | Maximum Density (g/cm³) |
---|---|
Potassium acetate | 1.393 |
Sodium acetate | 1.528 |
Ammonium acetate | 1.073 |
These density parameters are important considerations in industrial applications and laboratory procedures involving acetate compounds [27].
Acetate salts generally exhibit high melting and boiling points due to their ionic nature [31]. The melting and boiling points vary significantly depending on the associated cation [15].
Potassium acetate has a melting point of 292°C and a boiling point of 392.4°C, demonstrating the high thermal stability characteristic of many acetate salts [31]. At these elevated temperatures, acetate salts may decompose rather than undergo a clean phase transition [15].
For comparison, ethyl acetate, which is an ester rather than an ionic acetate salt, has a much lower boiling point of 77.1°C and a freezing point of -83.97°C [15] [10]. This significant difference highlights the impact of ionic bonding on thermal properties [15].
The melting and boiling points of acetate compounds are influenced by factors such as molecular weight, crystal structure, and the strength of intermolecular forces [15]. Ionic acetate salts form crystal lattices with strong electrostatic interactions, resulting in higher melting and boiling points compared to covalent acetate derivatives [31].
Acetate functions as a weak base in aqueous solutions, capable of accepting protons to form acetic acid [4]. This acid-base behavior is fundamental to its role in buffer systems and various chemical reactions [12].
When dissolved in water, acetate ions can abstract protons from water molecules to form acetic acid and hydroxide ions, resulting in a slightly alkaline solution [4]. This reaction can be represented as:
CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻
The extent of this reaction is limited, reflecting the relatively weak basic character of the acetate ion [12]. The position of this equilibrium depends on factors such as concentration, temperature, and the presence of other ions in solution [12].
In the presence of stronger acids, acetate readily accepts protons to form acetic acid [12]. This proton-accepting capability makes acetate useful in buffer solutions, particularly in the pH range near its pKa value [30].
The pKa value of acetic acid is 4.74, which indicates the pH at which exactly half of the acetic acid molecules are dissociated into acetate ions and protons [25]. This value is crucial for understanding the behavior of acetate in various pH environments [26].
The relationship between pH, pKa, and the ratio of acetate to acetic acid can be described by the Henderson-Hasselbalch equation:
pH = pKa + log([CH₃COO⁻]/[CH₃COOH])
This equation allows for the calculation of the ratio of acetate to acetic acid at any given pH [25]. For example, at pH 5.74, which is one unit above the pKa, the ratio of acetate to acetic acid is 10:1 [25].
The ionization behavior of acetate is pH-dependent [26]. At pH values below 3.8, over 90% exists as acetic acid molecules (CH₃COOH), while at pH values above 5.8, over 90% exists as acetate ions (CH₃COO⁻) [26]. This pH-dependent behavior is essential for the functioning of acetate buffer systems, which are most effective in the pH range of approximately 3.8 to 5.8 [26].
Acetate functions as a nucleophile in various chemical reactions, despite the delocalization of its negative charge across two oxygen atoms [13]. This nucleophilic character enables acetate to participate in substitution reactions, particularly SN2 reactions [13].
The nucleophilicity of acetate is influenced by several factors, including the delocalization of the negative charge and the steric hindrance around the reaction site [13]. Although the negative charge is distributed across two oxygen atoms in the π system, acetate can still attack electrophilic centers effectively [13].
In nucleophilic substitution reactions, acetate can displace leaving groups to form ester products [13]. For example, acetate can react with alkyl halides to produce acetate esters:
CH₃COO⁻ + R-X → CH₃COOR + X⁻
Acetate also participates in the Mitsunobu reaction, where it acts as a nucleophile to displace an alcohol group that has been activated by the reaction conditions [13]. This reaction is valuable in organic synthesis for the inversion of stereochemistry at a stereocenter [13].
The reactivity of acetate is further demonstrated in its reactions with sodium hydroxide and water [4]. When sodium acetate reacts with sodium hydroxide and calcium oxide (soda lime), it undergoes decarboxylation to produce methane and sodium carbonate:
CH₃COONa + NaOH → CH₄ + Na₂CO₃
This decarboxylation reaction represents a general method for preparing alkanes from carboxylic acid salts [4].
Infrared (IR) spectroscopy provides valuable information about the structural features of acetate compounds through the identification of characteristic absorption bands [16]. The IR spectrum of acetate exhibits several distinctive peaks that correspond to specific vibrational modes within the molecule [17].
The carbonyl (C=O) stretching vibration in acetate typically appears as a strong absorption band in the range of 1750-1735 cm⁻¹ for aliphatic acetates [17]. This peak is one of the most prominent features in the IR spectrum and serves as a diagnostic marker for the presence of the acetate group [16].
Acetate compounds also display characteristic C-O stretching vibrations, which appear as two or more bands in the region of 1300-1000 cm⁻¹ [17]. For acetate esters specifically, these bands follow what is known as the "Rule of Three," with intense peaks at approximately 1700 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-C-O asymmetric stretch), and 1100-1030 cm⁻¹ (O-C-C stretch) [19].
The C-C-O asymmetric stretching vibration of acetate esters is particularly noteworthy, as it appears at a higher wavenumber (around 1240 cm⁻¹) than is typical for other esters (1210-1160 cm⁻¹) [19]. This shift is attributed to the mass effect of the methyl group in acetate, making this peak a useful diagnostic feature for identifying acetate groups in complex molecules [19].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of acetate compounds at the atomic level [20]. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the electronic environment of atoms within the acetate molecule [24].
In the ¹H NMR spectrum of acetate, the methyl protons typically appear as a singlet at approximately 2.0 ppm [24]. This chemical shift value reflects the deshielding effect of the adjacent carboxylate group [24]. The absence of coupling patterns in this signal is consistent with the lack of neighboring protons [24].
The ¹³C NMR spectrum of acetate displays two characteristic signals [24]. The methyl carbon resonates at approximately 20-25 ppm, while the carboxylate carbon appears at a much more deshielded position, typically around 170-180 ppm due to the electron-withdrawing effects of the oxygen atoms [24].
NMR spectroscopy has been particularly useful in studying the distribution of acetyl groups in complex acetate derivatives such as cellulose acetate [24]. By analyzing the ¹³C NMR spectra of ring carbons in cellulose acetate, researchers have been able to obtain quantitative information on the distribution of acetyl groups at different positions within the anhydroglucose unit [24].
Carbon-13 NMR spectroscopy has also been applied to observe acetate metabolism in biological systems [20]. For example, studies using [2-¹³C]acetate have tracked the incorporation of labeled acetate into various metabolic intermediates, providing insights into metabolic pathways [20].
Vibrational spectroscopy techniques, including Raman spectroscopy, provide complementary information to IR spectroscopy for the analysis of acetate compounds [21]. These techniques are particularly valuable for studying the binding interactions of acetate with metal ions and other molecules [21].
Raman multivariate curve resolution (Raman-MCR) vibrational spectroscopy has been employed to obtain self-consistent free and bound metal acetate spectra and binding constants without requiring assumptions about the shapes of the corresponding vibrational bands [21]. This approach has been instrumental in investigating the binding of divalent cations such as Zn²⁺, Ca²⁺, and Mg²⁺ to acetate [21].
The vibrational spectra of acetate-metal complexes reveal that the binding constants do not simply scale with cation size [21]. For instance, the binding constant of acetate to Zn²⁺ is significantly larger than those to Mg²⁺ or Ca²⁺, despite Zn²⁺ and Mg²⁺ having similar radii that are about 25% smaller than Ca²⁺ [21]. These findings suggest that factors beyond ionic radius, such as electronic configuration, influence the binding interactions [21].
Time-resolved laser fluorescence spectroscopy (TRLFS) has also been used to study the complexation of acetate with metal ions at elevated temperatures [22]. These studies have shown that the formation of metal-acetate complexes is generally endothermic and entropy-driven, with both the standard reaction enthalpies and entropies being positive [22].